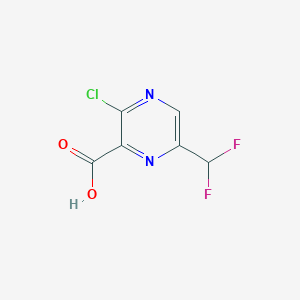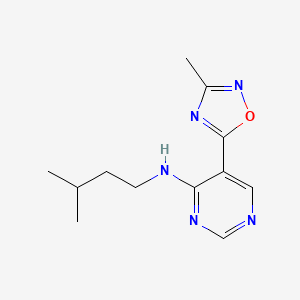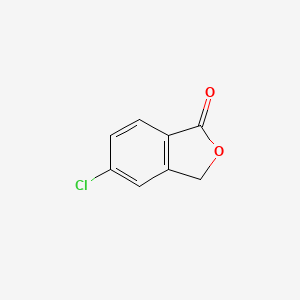![molecular formula C18H15NO2 B2563801 2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone CAS No. 153813-68-4](/img/structure/B2563801.png)
2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone is a chemical compound with the molecular formula C18H15NO2 . It is also known by other names such as 9,10-Anthracenedione, 2-[2-(dimethylamino)ethenyl]- and 2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione .
Molecular Structure Analysis
The molecular structure of 2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone consists of an anthraquinone core with a dimethylamino vinyl group attached . The molecular weight of this compound is 277.32 .Scientific Research Applications
Pharmacological Applications
Anthraquinones, including derivatives like 2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone, have been utilized in medicine for centuries. Their roles range from laxatives to antimicrobial and anti-inflammatory agents. Despite concerns over the quinone moiety's safety, these compounds are still under investigation for therapeutic uses, including cancer treatment. The pharmacological significance lies in their diverse biological activities, which have potential in developing future drugs (E. Malik & C. Müller, 2016).
Material Science and Electrochemistry
In the realm of material science, anthraquinone derivatives show promise in creating conducting polymer films. Research into the electrochemical preparation of poly(1-amino-9,10-anthraquinone) films in environmentally safe aqueous solutions suggests potential applications in lightweight batteries, electrochromic display devices, and biosensors. These conducting polymers' stability and electrochemical properties highlight their usefulness in various technological applications (W. Badawy, K. Ismail, & Shymaa S. Medany, 2006).
Organic Chemistry and Synthesis
Anthraquinone derivatives serve as key intermediates in synthesizing various compounds, including dyes and other organic materials. The versatility of these compounds in organic reactions, coupled with their ability to undergo various chemical transformations, underscores their importance in synthetic chemistry. For instance, a new method for preparing 1-amino-2,4-dibromoanthra-9,10-quinone highlights the innovative approaches to producing high-purity anthraquinone derivatives for further applications in dye manufacturing and beyond (H. Ghaieni, M. Sharifi, & M. Fattollahy, 2006).
Photochemistry and Electron Transfer Processes
Anthraquinone derivatives are also notable for their roles in photoinduced electron transfer processes. Studies involving the interaction of anthraquinones with various donors provide insights into the mechanisms of electron transfer, which are critical for developing photoactive materials and understanding biological redox processes. This area of research offers a glimpse into the potential for anthraquinones in photovoltaics and photochemical sensors (V. Sivakumar, Deepalekshmi Ponnamma, & Yasser H A Hussein, 2017).
properties
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-19(2)10-9-12-7-8-15-16(11-12)18(21)14-6-4-3-5-13(14)17(15)20/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNFBXZMAJSSI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563722.png)
![1-[4-(6,8-Dibromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2563725.png)


![Methyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563729.png)
![[3-(Difluoromethoxy)cyclobutyl]methanamine](/img/structure/B2563730.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2563733.png)
